molecular formula C8H7NO B13957066 1-Phenylaziridin-2-one CAS No. 725679-92-5

1-Phenylaziridin-2-one

Cat. No.: B13957066
CAS No.: 725679-92-5
M. Wt: 133.15 g/mol
InChI Key: RKJSNFAANDFIBD-UHFFFAOYSA-N
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Description

1-Phenylaziridin-2-one is an organic compound with the molecular formula C8H9NO. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylaziridin-2-one can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethyleneimine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate ring closure and formation of the aziridine ring .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Phenylaziridin-2-one primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens to form a more stable product. This reactivity is harnessed in various synthetic applications, where the compound acts as an intermediate to introduce nitrogen-containing functional groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Phenylaziridin-2-one is unique due to its combination of a strained aziridine ring and a phenyl group, which imparts distinct reactivity and stability.

Properties

CAS No.

725679-92-5

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-phenylaziridin-2-one

InChI

InChI=1S/C8H7NO/c10-8-6-9(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RKJSNFAANDFIBD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N1C2=CC=CC=C2

Origin of Product

United States

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